Antimalarial agent 37

Antimalarial drug discovery Type II kinase inhibition P. falciparum Dd2 resistance

Antimalarial agent 37 (also designated compound 33; CAS 2982633-16-7) is a synthetic small-molecule type II kinase inhibitor developed through structure–activity relationship (SAR) optimization of a human EphA2-targeted scaffold. It possesses the molecular formula C32H29F6N5O2S and a molecular weight of 661.7 Da.

Molecular Formula C32H29F6N5O2S
Molecular Weight 661.7 g/mol
Cat. No. B12381111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 37
Molecular FormulaC32H29F6N5O2S
Molecular Weight661.7 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C32H29F6N5O2S/c1-2-42-7-9-43(10-8-42)19-20-5-6-25(16-27(20)32(36,37)38)40-29(44)21-13-24(31(33,34)35)15-26(14-21)41-30(45)23-12-22(17-39-18-23)28-4-3-11-46-28/h3-6,11-18H,2,7-10,19H2,1H3,(H,40,44)(H,41,45)
InChIKeyBTGSBHHFFZEONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 37: A Selective Type II Kinase Inhibitor for Drug-Resistant Plasmodium falciparum Research


Antimalarial agent 37 (also designated compound 33; CAS 2982633-16-7) is a synthetic small-molecule type II kinase inhibitor developed through structure–activity relationship (SAR) optimization of a human EphA2-targeted scaffold [1]. It possesses the molecular formula C32H29F6N5O2S and a molecular weight of 661.7 Da . The compound was identified via phenotypic screening of a 553-member type II human kinase inhibitor library and subsequent lead optimization, yielding a molecule with nanomolar antiplasmodial activity against both drug-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum [1]. Unlike first-line artemisinin-based therapies that face emerging resistance in Africa, antimalarial agent 37 belongs to a chemical class underexplored in malaria drug discovery—type II kinase inhibitors that target the inactive conformation of parasite kinases—offering a mechanistically distinct research tool [1].

Why Antimalarial Agent 37 Cannot Be Replaced by In-Class Type II Kinase Inhibitors or Other Antimalarials


Type II kinase inhibitors with antimalarial activity are not interchangeable. The SAR study that produced antimalarial agent 37 demonstrates that subtle substituent changes on the central phenyl ring produce dramatic differences in both antiplasmodial potency and selectivity [1]. Replacement of the 3-CF3 group with 3-Cl (compound 1), 3-F (compound 31), or 3-Br (compound 32) yields unique potency-selectivity-stability profiles that preclude generic substitution [1]. Repurposed clinical type II kinase inhibitors such as bafetinib, imatinib, and nilotinib exhibit only moderate antimalarial activity with ring-stage EC50 values of 1.3, 3.0, and <1 μM, respectively—orders of magnitude weaker than the 31–35 nM potency of antimalarial agent 37 [1]. Furthermore, standard antimalarials (artemisinin derivatives, 4-aminoquinolines, amino alcohols) operate through entirely distinct mechanisms (heme detoxification, oxidative stress, protein synthesis inhibition) and cannot substitute for a type II kinase inhibitor in mechanistic or target-identification studies [1].

Antimalarial Agent 37: Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


Superior Antiplasmodial Potency Against Multidrug-Resistant P. falciparum Dd2 Versus Lead Compound 1 and Halo-Analogs

Antimalarial agent 37 (compound 33) exhibits the most potent activity against the multidrug-resistant P. falciparum Dd2 strain among all 3-substituted central-ring analogs in the series. In a direct head-to-head comparison within the same 72 h SYBR Green I proliferation assay, compound 33 achieved an EC50 of 31 ± 5 nM, representing a 1.87-fold improvement over the lead compound 1 (EC50 = 58 ± 5 nM), a 4.35-fold improvement over the 3-F analog compound 31 (EC50 = 135 ± 10 nM), and a 1.97-fold improvement over the 3-Br analog compound 32 (EC50 = 61 ± 9 nM) [1]. This demonstrates that the 3-CF3 substituent confers the strongest antiplasmodial activity among tested halo-substitutions at the critical 3-position of the central phenyl ring [1].

Antimalarial drug discovery Type II kinase inhibition P. falciparum Dd2 resistance

Enhanced Selectivity Index Over Human HepG2 Cells: 2-Fold Improvement Versus Lead Compound 1

In a direct head-to-head cytotoxicity comparison using the MTS-based viability assay on HepG2 human hepatocellular carcinoma cells (48 h, 0–5000 nM), antimalarial agent 37 achieved a selectivity index (SI = HepG2 EC50 / Dd2 EC50) of 92, compared to 45 for compound 1, 50 for compound 31, and 72 for compound 32 [1]. The absolute HepG2 EC50 for compound 33 was 2850 ± 66 nM. This 2.04-fold increase in the HepG2 selectivity index relative to compound 1 indicates a meaningfully widened therapeutic window in the hepatic cell model [1]. The improvement arises from both enhanced antiplasmodial potency and moderately maintained or slightly improved cytotoxicity tolerance [1].

Selectivity profiling Cytotoxicity screening HepG2 hepatic model

Highest Selectivity Index Over Human MCF7 Breast Cancer Cells: Antimalarial Agent 37 Outperforms All 3-Substituted Analogs

Antimalarial agent 37 demonstrates the highest selectivity index over MCF7 human breast adenocarcinoma cells among all 3-substituted analogs tested. The MCF7 EC50 for compound 33 was 3540 ± 271 nM, producing an SI of 114 (MCF7 EC50 / Dd2 EC50) [1]. This outperforms compound 1 (SI = 61; MCF7 EC50 = 3510 ± 727 nM), compound 31 (SI = 76; MCF7 EC50 = 10,200 ± 19 nM), and compound 32 (SI = 108; MCF7 EC50 = 6590 ± 845 nM) [1]. Although compound 32 achieves a comparable SI (108 vs. 114), compound 33 achieves this selectivity through superior antiplasmodial potency rather than merely elevated MCF7 tolerance, making it the more potent and selective option overall [1].

Selectivity profiling MCF7 cytotoxicity Anticancer vs antimalarial window

Resistance Index of 0.9 Indicates Near-Equal Potency Against Drug-Resistant and Drug-Sensitive P. falciparum Strains

The resistance index (RI = Dd2 EC50 / 3D7 EC50) quantifies the degree of cross-resistance between multidrug-resistant and drug-sensitive strains. Antimalarial agent 37 achieved an RI of 0.9, indicating that the compound is essentially equipotent against both the multidrug-resistant Dd2 strain (EC50 = 31 nM) and the drug-sensitive 3D7 strain (EC50 = 35 nM) [1]. This compares favorably to compound 1 (RI = 1.4), compound 31 (RI = 1.2), and compound 32 (RI = 1.6) [1]. An RI ≤ 1.0 is a desirable property suggesting that the compound's mechanism of action is not compromised by resistance mechanisms present in the Dd2 strain, which is resistant to chloroquine, pyrimethamine, and sulfadoxine [1].

Drug resistance profiling Resistance index P. falciparum strain comparison

Moderate Mouse Liver Microsomal Stability with Half-Life of 41.4 Minutes: Balancing Potency and Metabolic Profile

In mouse liver microsome stability assays, antimalarial agent 37 exhibited a half-life (T1/2) of 41.4 minutes and an intrinsic clearance (Clint) of 17 μL/min/mg [1]. While compound 1 is more stable (T1/2 = 79.5 min, Clint = 9 μL/min/mg), compound 33 demonstrates adequate stability exceeding the typical lead criteria for further progression and substantially outperforms compound 6 (T1/2 = 15.1 min) and compound 30 (T1/2 = 19.1 min) [1]. Notably, compound 33's metabolic stability is comparable to compound 32 (T1/2 = 40.7 min, Clint = 17 μL/min/mg) but is coupled with superior potency and selectivity, making it the more balanced candidate overall [1]. Compound 31, with identical Clint but shorter T1/2 (32.4 min), demonstrates the advantage of the 3-CF3 group over 3-F for metabolic stability [1].

Microsomal stability Metabolic clearance In vitro ADME

Nanomolar Potency Contrasted with Repurposed Clinical Type II Kinase Inhibitors: >40-Fold Improvement Over Bafetinib

The repurposing of human kinase inhibitors as antimalarials has been pursued with several clinical compounds. Bafetinib, imatinib, and nilotinib—all type II kinase inhibitors approved or investigated for oncology indications—exhibit ring-stage P. falciparum EC50 values of 1.3 μM, 3.0 μM, and <1 μM, respectively [1]. Antimalarial agent 37, with an EC50 of 31–35 nM (31–35 × 10^-3 μM), is approximately 42-fold more potent than bafetinib, 97-fold more potent than imatinib, and at least 29-fold more potent than nilotinib [1]. This cross-study comparison highlights the value of the dedicated SAR optimization campaign that produced compound 33, which achieved low-nanomolar potency while maintaining selectivity—an outcome not achievable by simply sourcing a repurposed clinical kinase inhibitor [1].

Kinase repurposing Cross-compound comparison Drug repositioning

Antimalarial Agent 37: Best-Fit Research and Industrial Application Scenarios Backed by Quantitative Evidence


Resistance Mechanism Studies Requiring Equipotent Activity Across Drug-Sensitive and Multidrug-Resistant P. falciparum Strains

Antimalarial agent 37 is the optimal choice for resistance-focused research programs. Its resistance index of 0.9—the lowest among all 3-substituted analogs—demonstrates that this compound maintains essentially identical potency against the multidrug-resistant Dd2 strain (EC50 31 nM) and the drug-sensitive 3D7 strain (EC50 35 nM) [1]. This property is critical for studies aiming to decouple compound mechanism from pre-existing resistance pathways. Unlike compound 1 (RI = 1.4) or compound 32 (RI = 1.6), antimalarial agent 37 minimizes the confounding variable of differential strain sensitivity, allowing researchers to attribute observed effects to the compound's target engagement rather than to strain-specific resistance factors [1].

Host Cytotoxicity Counter-Screening in Antimalarial Hit-to-Lead Programs Using Human HepG2 and MCF7 Cell Models

For medicinal chemistry teams conducting routine selectivity profiling, antimalarial agent 37 provides the widest combined selectivity window. With HepG2 SI = 92 and MCF7 SI = 114, it is the only compound in its series to exceed SI > 100 in both cell lines simultaneously [1]. This dual-lineage selectivity is particularly valuable in hit-to-lead programs where compounds are routinely triaged based on therapeutic index thresholds (commonly SI ≥ 50 or ≥ 100). Antimalarial agent 37 comfortably exceeds both benchmarks in both cell types, whereas compound 1 fails to reach SI = 100 in either line (HepG2 SI = 45; MCF7 SI = 61) [1].

Type II Kinase Target Deconvolution and Chemoproteomics Studies in Plasmodium falciparum

Antimalarial agent 37 serves as a potent and selective chemical probe for type II kinase target identification in malaria parasites. Its nanomolar potency (EC50 31–35 nM) enables target engagement studies at pharmacologically relevant concentrations, while its >40-fold potency advantage over repurposed clinical type II inhibitors such as bafetinib (EC50 1.3 μM) ensures that observed proteomic or phosphoproteomic changes are driven by high-affinity target binding rather than off-target activity at suprapharmacological doses [1]. The defined SAR around the 3-CF3 group—where substitution with 3-F or 3-Cl markedly alters both potency and selectivity—also provides built-in negative control compounds (e.g., compound 31) for chemoproteomics experiments requiring an inactive or less potent analog control [1].

In Vitro ADME Triage and Early Pharmacokinetic Profiling of Antimalarial Kinase Inhibitor Leads

With a mouse liver microsome half-life of 41.4 minutes and intrinsic clearance of 17 μL/min/mg, antimalarial agent 37 meets standard lead progression criteria for microsomal stability and is suitable as a benchmark compound for in vitro ADME screening cascades [1]. Its metabolic profile—intermediate between the highly stable compound 1 (T1/2 79.5 min) and the rapidly cleared compound 31 (T1/2 32.4 min)—makes it a useful calibration standard for ranking new analogs in the type II kinase inhibitor series. Its clearance rate, identical to compound 32 but paired with superior potency, further supports its selection as the reference compound for structure-metabolism relationship studies within this chemical class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimalarial agent 37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.